Physcion 8-gentiobioside
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Overview
Description
Physcion 8-gentiobioside is an anthraquinone glycoside isolated from the roots of rhubarb (Rheum spp.) . It is known for its various biological activities and is used in traditional medicine. The compound has a molecular formula of C28H32O15 and a molecular weight of 608.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Physcion 8-gentiobioside can be synthesized through the glycosylation of physcion with gentiobiose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from rhubarb roots. The roots are dried, powdered, and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Physcion 8-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form physcion, which is a simpler anthraquinone derivative.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Physcion
Reduction: Dihydro-physcion derivatives
Substitution: Various acylated and alkylated derivatives
Scientific Research Applications
Physcion 8-gentiobioside has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and hepatoprotective effects.
Industry: Used in the development of natural dyes and pigments.
Mechanism of Action
Physcion 8-gentiobioside exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as topoisomerase II, which is involved in DNA replication. The compound also modulates signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Physcion: A simpler anthraquinone derivative with similar biological activities.
Emodin: Another anthraquinone with potent antimicrobial and anticancer properties.
Chrysophanol: Known for its anti-inflammatory and hepatoprotective effects.
Uniqueness
Physcion 8-gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to other anthraquinones. This makes it more effective in certain biological applications .
Properties
CAS No. |
84268-38-2 |
---|---|
Molecular Formula |
C28H32O15 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H32O15/c1-9-3-11-17(13(30)4-9)22(34)18-12(19(11)31)5-10(39-2)6-14(18)41-28-26(38)24(36)21(33)16(43-28)8-40-27-25(37)23(35)20(32)15(7-29)42-27/h3-6,15-16,20-21,23-30,32-33,35-38H,7-8H2,1-2H3 |
InChI Key |
YMXXCMGLMRYEQD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H](C([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC |
Synonyms |
physcion diglucoside |
Origin of Product |
United States |
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